(R)-6,8-Dimethylchroman-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
KMICWNIEVDQIJO-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)N)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N)C |
Origin of Product |
United States |
Asymmetric Synthesis and Enantioselective Methodologies for Chroman 4 Amines
Strategic Approaches to Chiral Chroman Construction
The construction of the chiral chroman framework is the critical step in synthesizing enantiomerically pure chroman-4-amines. This is most effectively achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer of the product preferentially over the other.
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metals, with their diverse reactivity and ability to coordinate with organic molecules, are powerful tools for asymmetric synthesis. nih.gov Catalytic systems based on nickel, palladium, rhodium, copper, and other metals have been developed to produce chiral chromans and their precursors with high efficiency and stereoselectivity.
Nickel-catalyzed reactions have emerged as a potent method for constructing chiral cyclic structures. Specifically, enantioselective reductive cyclization reactions can be employed to build the chroman skeleton. For instance, nickel-catalyzed enantioselective reductive [4+2] cyclizations of 1,3-dienes with appropriate dielectrophiles provide access to chiral six-membered rings. synthical.com Another approach involves the desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids, catalyzed by a chiral phosphinooxazoline/nickel complex, to generate highly functionalized chiral cyclopent-2-enones, a strategy that can be adapted for the synthesis of related heterocyclic systems. nih.gov These methods highlight the potential of nickel catalysis to create key chiral intermediates on the path to complex molecules like (R)-6,8-Dimethylchroman-4-amine.
Palladium catalysis is extensively used for the asymmetric synthesis of chroman-4-one precursors. A significant strategy is the enantioselective conjugate addition of arylboronic acids to 2-substituted chromones. rsc.org This reaction, facilitated by palladium complexes with chiral ligands like Pyridine-Dihydroisoquinoline (PyDHIQ), yields chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities. rsc.org
Another powerful palladium-catalyzed method is the asymmetric allylic alkylation. This has been used in the dynamic kinetic resolution of 2-substituted 2,3-dihydro-4-quinolones, which are structurally related to chromanones. nih.gov Furthermore, palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes provides an efficient route to various flavones (2-phenylchromen-4-ones), which are direct precursors to the chromanone core. researchgate.net The resulting chiral chromanones can then be stereoselectively reduced to chroman-4-ols and subsequently converted to the target chroman-4-amines. researchgate.netlookchem.com
| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Outcome | Reference |
|---|---|---|---|---|---|
| Conjugate Arylation | Pd(OAc)₂ / Chiral PyDHIQ Ligand | 2-Substituted Chromone (B188151) & Arylboronic Acid | Tetrasubstituted Chromanone | Up to 98% yield, 99% ee | rsc.org |
| Intramolecular Acylation | Pd(PPh₃)₄ / Xphos | Alkenyl Bromide & Aldehyde | Flavonoid/Chromanone | Moderate to good yields | researchgate.net |
| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | 2-Substituted Dihydro-4-quinolone | Chiral Quinolone | Kinetic Resolution | nih.gov |
Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) is a highly effective method for the stereoselective reduction of ketones to chiral alcohols. organic-chemistry.orgacs.orgacs.orgresearchgate.netnih.gov This technique is particularly valuable for synthesizing chiral chroman-4-ols from their corresponding chroman-4-ones. The process typically uses a chiral rhodium complex, such as one containing a tethered TsDPEN ligand, and a hydrogen source like a formic acid/amine mixture (e.g., HCOOH/DABCO). organic-chemistry.orgacs.orgacs.org
This methodology can achieve a dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product in high yield and enantiomeric excess. For example, the ATH/DKR of (E)-3-benzylidene-chromanones reduces both the C=C and C=O bonds in a single step to form cis-3-benzyl-chromanols with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99% ee). organic-chemistry.orgacs.orgacs.orgresearchgate.net While this example illustrates the power of the method on a more complex chromanone, the same principle applies to the reduction of simpler chroman-4-ones to furnish the enantiomerically enriched (S)-chroman-4-ols needed for the synthesis of (R)-chroman-4-amines. researchgate.net
| Catalyst | Substrate | Hydrogen Source | Solvent | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| (R,R)-C [Rh(III) complex with tethered TsDPEN] | (E)-3-benzylidene-chromanone | HCOOH/DABCO | Acetonitrile | 95% | 97:3 dr, 99% ee | acs.org |
| (R,R)-C [Rh(III) complex with tethered TsDPEN] | Various (E)-3-benzylidene-chromanones | HCOOH/DABCO | Acetonitrile | 69-98% | 97 to >99% ee | researchgate.net |
Copper-catalyzed asymmetric hydroamination represents a direct and atom-economical approach to synthesizing chiral amines. researchgate.netnih.gov This method can be applied to the synthesis of chiral chroman-4-amines by reacting 2H-chromenes with aminating agents. For instance, the hydroamination of 2H-chromenes using hydrosilanes and hydroxylamine (B1172632) esters, catalyzed by a copper complex with a chiral ligand like (R,R)-Ph-BPE, can produce 4-amino chromans with high enantioselectivity. researchgate.net
These reactions are often highly regioselective and provide a straightforward route to the desired products under mild conditions. researchgate.net The versatility of copper catalysis is also shown in the conjugate addition of dialkylzinc reagents to chromanones, which creates chiral 2-substituted chromanones, valuable precursors for chroman-4-amines. nih.gov Furthermore, copper-catalyzed hydroallylation of 2H-chromenes has been developed to produce 4-allyl chromanes with excellent yields and enantioselectivities (up to 99% ee), which can then be further functionalized. nih.gov
Beyond the aforementioned metals, several others have proven effective in the asymmetric synthesis of chiral chromans.
Ruthenium: Ruthenium complexes, particularly those developed by Noyori, are highly efficient for the asymmetric transfer hydrogenation of ketones. researchgate.net Ru-catalyzed ATH, often under basic conditions, can induce a dynamic kinetic resolution of β-substituted chromanones to produce chromanols with high stereocontrol. colab.ws This is a key step in accessing enantiopure chroman-4-ol intermediates. acs.orgresearchgate.net
Iridium: Iridium-catalyzed asymmetric hydrogenation of 4H-chromenes is a direct and efficient method for constructing chiral chromans. researchgate.netresearchgate.net Using chiral P,N-ligands like ThrePHOX or P,O-ligands, various substituted chromenes can be hydrogenated to give the corresponding chromans in high yields (92–99%) and with outstanding enantioselectivities (95% to >99% ee). researchgate.net Iridium catalysts are also known for their role in asymmetric allylic substitutions, which can be applied to the synthesis of complex chroman structures. nih.govrsc.org
Gold: Gold catalysis offers unique pathways for enantioselective transformations. mdpi.comrsc.org A notable application is the intramolecular allylic alkylation of phenols containing an allylic alcohol moiety, which provides an enantioselective route to chiral chromans with quaternary stereocenters, as demonstrated in the synthesis of Vitamin E. nih.gov
Scandium: Chiral Scandium(III) complexes, often with N,N'-dioxide or Pybox ligands, are effective Lewis acid catalysts for various asymmetric reactions. mdpi.comnih.gov They have been used in the enantioselective Friedel–Crafts alkylation/hemiketalization of phenols with α,β-unsaturated ketoesters to form chiral chromans. mdpi.com Additionally, Sc(III)-catalyzed asymmetric rearrangement of 3-allyloxyflavones has been employed to prepare chiral 3,4-chromanediones with high yields and enantioselectivities. nih.gov
Titanium: Titanium-based catalysts, such as in the Kulinkovich reaction, can be used to synthesize cyclopropanols from esters, showcasing their utility in creating strained ring systems that can be precursors to more complex molecules. youtube.com While direct application to chroman synthesis is less common, the principles of titanium-mediated reactions offer potential routes for novel synthetic strategies.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chroman-4-amines, offering a metal-free and often milder alternative to traditional transition-metal catalysis. organic-chemistry.orgnih.gov These catalysts operate through various modes of activation, including hydrogen bonding and the formation of transient chiral intermediates, to effectively control the stereochemical outcome of reactions.
Squaramide-Catalyzed Domino and Cascade Reactions (e.g., Oxa-Michael-Nitro-Michael)
Chiral squaramide-based organocatalysts, often derived from Cinchona alkaloids, have proven highly effective in promoting cascade reactions to construct the chroman framework with high enantioselectivity. nih.govresearchgate.netnih.gov These bifunctional catalysts possess both a hydrogen-bond donating squaramide moiety and a Lewis basic tertiary amine site. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile.
A common strategy involves the domino oxa-Michael-nitro-Michael reaction between a salicylaldehyde (B1680747) derivative and a nitro-olefin. The squaramide catalyst activates the reactants through hydrogen bonding, facilitating the initial oxa-Michael addition. This is followed by an intramolecular nitro-Michael addition to form the chroman ring with the creation of multiple stereocenters. Research has demonstrated that the choice of substituents on the squaramide and the reaction conditions can significantly influence both the yield and the enantiomeric excess of the resulting chroman products. mdpi.comresearchgate.net For instance, quinine-derived squaramides have been successfully employed in the asymmetric synthesis of 2-amino-3-cyano-4H-chromenes, achieving high yields and enantioselectivities. researchgate.net
An efficient asymmetric cascade sulfa-Michael/Michael addition reaction catalyzed by a chiral bifunctional squaramide-tertiary amine catalyst has also been developed, providing access to highly functionalized chromans with three contiguous stereocenters. nih.gov
Table 1: Squaramide-Catalyzed Asymmetric Synthesis of Chroman Derivatives
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Quinine-derived thiourea (B124793) C1 | N-Boc ketimine 1a, 2,4-pentanedione (2a) | 4-amino-5-pyrazolone derivative 3a | 74 | 68:32 | mdpi.com |
| Quinine-derived squaramide C2 | N-Boc ketimine 1a, 2,4-pentanedione (2a) | 4-amino-5-pyrazolone derivative 3a | Excellent | 80:20 | mdpi.com |
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations, including the synthesis of chiral amines. researchgate.netuiowa.edudntb.gov.ua Their utility in chroman synthesis often involves the activation of imines or in situ generated ortho-quinone methides. rhhz.net The confined chiral environment created by the bulky substituents on the binaphthyl backbone of the CPA allows for excellent stereocontrol.
In the context of chroman-4-amine (B2768764) synthesis, CPAs can catalyze the addition of various nucleophiles to chromene-derived imines or related intermediates. The acidic proton of the CPA activates the electrophile, while the chiral phosphate (B84403) anion controls the facial selectivity of the nucleophilic attack. This methodology has been successfully applied to the synthesis of various chiral amine-containing heterocycles. rhhz.netrsc.org Recent advancements have focused on expanding the substrate scope and developing more robust CPA catalysts for these transformations. researchgate.netuiowa.edu
Cinchona Alkaloid-Derived Organocatalysis (e.g., Dihydrocupreine)
Cinchona alkaloids and their derivatives are among the most widely used scaffolds for organocatalysts due to their natural chirality and readily modifiable structure. rsc.orgnih.gov Dihydrocupreine, a Cinchona alkaloid, and its derivatives can be utilized as catalysts in the asymmetric synthesis of chromans. These catalysts can function as Brønsted bases or be modified to act as bifunctional acid-base catalysts.
Their application in chroman synthesis often involves promoting Michael additions or tandem reactions. For example, a primary amine derived from a Cinchona alkaloid can catalyze the reaction between a salicylaldehyde and an enal via dienamine catalysis, leading to the formation of a chiral chroman derivative. The inherent stereochemistry of the alkaloid backbone dictates the enantioselectivity of the reaction. Quantum chemical calculations have been employed to understand the nucleophilicity of the different nitrogen atoms within the Cinchona alkaloid structure, aiding in catalyst design and reaction optimization. nih.gov
Chiral Thiourea Organocatalysis
Similar to squaramides, chiral thioureas are excellent hydrogen-bond donors and have been extensively used in organocatalysis. wikipedia.orgjst.go.jp Bifunctional thiourea catalysts, often incorporating a tertiary amine, can effectively catalyze the synthesis of chromans with high stereocontrol. datapdf.com The thiourea moiety activates the electrophile, typically a nitro-olefin or an enone, through double hydrogen bonding, while the basic amine activates the nucleophile.
This dual activation strategy has been successfully applied to the Michael addition of various nucleophiles to chromone derivatives, leading to the formation of chiral chroman-4-ones, which can be further converted to chroman-4-amines. nih.gov The modular nature of thiourea catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for specific substrates. rsc.org
Table 2: Chiral Thiourea-Catalyzed Michael Addition for Chroman Synthesis
| Catalyst Type | Reaction | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Bifunctional aminothiourea | Michael addition of 1,3-dicarbonyl compounds to nitroolefins | Functionalized chromans | High | High | jst.go.jp |
Prolinol-Derived Organocatalysis in Tandem Reactions
Chiral prolinol derivatives, particularly prolinol silyl (B83357) ethers, are highly effective organocatalysts for a variety of asymmetric tandem reactions. beilstein-journals.orgnih.govacs.org These catalysts operate through the formation of chiral enamines or iminium ions, which then participate in subsequent stereoselective transformations.
In the synthesis of chromans, prolinol-derived catalysts can promote tandem oxa-Michael-aldol or Michael-hemiacetalization reactions. nih.govacs.orgresearchgate.net For instance, the reaction of a salicylaldehyde with an α,β-unsaturated aldehyde, catalyzed by a prolinol silyl ether, can afford a chiral chroman-2-ol (B1610262) with high enantioselectivity. nih.govacs.org These intermediates can then be converted to the corresponding chroman-4-amines through further synthetic manipulations. The stereochemical outcome is generally controlled by the steric hindrance of the bulky silyl group on the prolinol catalyst. beilstein-journals.orgacs.org
Table 3: Prolinol-Derived Organocatalysis in Chroman Synthesis
| Catalyst | Reaction | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Diphenylprolinol silyl ether | Tandem Michael addition-hemiacetalization | Chroman-2-ols | 2.8:1 to 10:1 | up to 99% | nih.govacs.org |
Enzymatic and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govwiley.commanchester.ac.uk Enzymes such as transaminases and dehydrogenases can operate under mild conditions and exhibit exquisite stereoselectivity, making them attractive for the synthesis of enantiomerically pure compounds like this compound. nih.govnih.gov
While specific examples of the enzymatic synthesis of this compound are not yet widely reported, the general principles of biocatalytic amine synthesis are well-established. Transaminases, for instance, can catalyze the asymmetric amination of a corresponding ketone precursor. The development of novel enzyme activities through protein engineering is continually expanding the scope of biocatalysis for chiral amine synthesis. nih.gov This includes the creation of amine dehydrogenases for the direct asymmetric amination of ketones with ammonia. nih.gov These biocatalytic methods hold significant promise for the future development of efficient and sustainable routes to chiral chroman-4-amines.
Whole-Cell Biotransformation for Enantiopure Chroman-4-ols
A critical step in the synthesis of chiral chroman-4-amines is the production of an enantiopure chroman-4-ol precursor. Whole-cell biotransformation has emerged as a powerful, environmentally friendly method to achieve this. This approach leverages the enzymatic machinery within microorganisms to perform highly selective asymmetric reductions of prochiral ketones.
One notable example is the use of the bacterium Lactobacillus paracasei as a whole-cell biocatalyst for the asymmetric reduction of 6-chlorochroman-4-one. nih.gov This process yields the corresponding (S)-6-chlorochroman-4-ol with exceptional enantioselectivity (>99% enantiomeric excess) and on a gram scale. nih.gov The biotransformation is conducted under mild, eco-friendly conditions and represents the first biocatalytic synthesis of this specific enantiopure alcohol. nih.gov The high optical purity achieved through this whole-cell biocatalyst method surpasses that of other reported methods, providing a valuable and industrially scalable route to chiral chroman-4-ol building blocks. nih.gov
Table 1: Whole-Cell Biotransformation of 6-chlorochroman-4-one
| Parameter | Details |
|---|---|
| Substrate | 6-chlorochroman-4-one |
| Biocatalyst | Lactobacillus paracasei BD101 (Whole-Cell) |
| Product | (S)-6-chlorochroman-4-ol |
| Enantiomeric Excess (ee) | >99% |
| Significance | First biocatalytic synthesis of the product; high optical purity; environmentally friendly method. nih.gov |
Enzymatic Reductive Amination for Primary Amines
Direct enzymatic reductive amination of ketones to primary amines is another advanced biocatalytic strategy. This process is catalyzed by enzymes such as Imine Reductases (IREDs) and Reductive Aminases (RedAms). researchgate.netcore.ac.uk These enzymes facilitate the asymmetric synthesis of chiral amines from ketones, offering a more direct route than multi-step chemical methods. nih.govmanchester.ac.uk
Reductive Aminases (RedAms) are particularly noteworthy as they can catalyze both the initial formation of the imine from the ketone and amine, as well as its subsequent stereoselective reduction to the final chiral amine product. researchgate.netmanchester.ac.uk IREDs primarily catalyze the asymmetric reduction of the C=N bond of imines, which can be pre-formed or generated in situ in the reaction mixture. core.ac.uknih.gov The industrial application of these enzymes has progressed significantly, with IRED-catalyzed processes now operating on a ton-scale for the production of valuable chiral amines. nih.gov
Table 2: Enzyme Classes for Reductive Amination
| Enzyme Type | Mode of Action | Amine Product |
|---|---|---|
| ω-Transaminase (ω-TA) | Transfers an amino group from a donor molecule. | Primarily primary amines. core.ac.uk |
| Amine Dehydrogenase (AmDH) | Catalyzes reductive coupling of a ketone with ammonia. | Primarily primary amines. core.ac.uknih.gov |
| Imine Reductase (IRED) | Asymmetrically reduces a pre-formed or in-situ formed imine. | Primarily secondary and tertiary amines. core.ac.uknih.gov |
| Reductive Aminase (RedAm) | Catalyzes both imine formation and its subsequent reduction. | Primarily secondary amines. researchgate.netcore.ac.uk |
Intramolecular Non-Decarboxylative Enzymatic Methods
The construction of the chroman ring itself can be achieved through asymmetric intramolecular cyclization. While many synthetic methods exist, enzymatic, non-decarboxylative approaches represent a sophisticated frontier in biocatalysis. These methods aim to form the core heterocyclic structure with high stereocontrol.
One strategy that mirrors this concept in organocatalysis is the intramolecular oxy-Michael addition. rsc.org In this reaction, a phenol (B47542) derivative containing an α,β-unsaturated ketone is cyclized using a bifunctional organocatalyst, such as a Cinchona alkaloid derivative, to produce optically active 2-substituted chromans. rsc.org Another related strategy is the intramolecular aza-Michael reaction for synthesizing piperidines. nih.gov
In the realm of biocatalysis, directed evolution has enabled enzymes to catalyze novel reactions, including radical intramolecular hydroamination, demonstrating the potential for creating complex heterocyclic structures through enzymatic means. princeton.edu These advanced methods provide a pathway for developing enzymatic, non-decarboxylative cyclizations to forge the chiral chroman scaffold directly.
Specific Synthetic Pathways to (R)-Chroman-4-amines and Related Chiral Structures
Beyond biocatalysis, traditional and modern organic synthesis provides several pathways to (R)-chroman-4-amines, with reductive amination of chroman-4-one precursors being a central strategy.
Stereoselective Ketone Reduction Followed by Amine Inversion
A reliable two-step approach to chiral chroman-4-amines involves the initial stereoselective reduction of the corresponding chroman-4-one to a chiral alcohol, followed by an inversion of stereochemistry at the C4 position through a nucleophilic substitution reaction with an amine precursor.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate, thereby directing the hydride delivery to one of the enantiotopic faces of the carbonyl group. youtube.com
For the synthesis of (R)-chroman-4-amines, the corresponding chroman-4-one is first reduced to the (S)-chroman-4-ol. The CBS reduction has been shown to be highly effective for this transformation, providing (S)-chroman-4-ols with excellent enantiomeric excess (ee). researchgate.net The predictability and high stereocontrol of the CBS reduction make it a favored method in multi-step syntheses. organic-chemistry.org
Following the synthesis of the (S)-chroman-4-ol, the stereochemistry at the C4 position is inverted to obtain the desired (R)-configuration of the amine. This is commonly achieved through a Mitsunobu reaction or by converting the alcohol into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). This Sₙ2 reaction proceeds with inversion of configuration, yielding the (R)-azidochroman.
The resulting (R)-azidochroman is then reduced to the target (R)-chroman-4-amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like lithium aluminum hydride (LiAlH₄). This sequence of stereoselective reduction and azide inversion provides a robust and well-established route to enantiomerically pure (R)-chroman-4-amines. researchgate.net
Table 2: Enantioselective Synthesis of (R)-Chroman-4-amines via CBS Reduction and Azide Inversion
| Step | Reactants | Reagents | Product | Key Features | Reference |
| 1 | Chroman-4-one | (S)-CBS catalyst, Borane (BH₃) | (S)-Chroman-4-ol | High enantioselectivity (>95% ee) | researchgate.net |
| 2 | (S)-Chroman-4-ol | 1. Mesyl chloride, Et₃N 2. Sodium azide (NaN₃) | (R)-4-Azidochroman | Inversion of stereochemistry | researchgate.net |
| 3 | (R)-4-Azidochroman | H₂, Pd/C or LiAlH₄ | (R)-Chroman-4-amine | Clean reduction of the azide | researchgate.net |
Catalytic Asymmetric Decarboxylative Mannich Reactions for Chiral Chroman-4-amines
The catalytic asymmetric decarboxylative Mannich reaction represents a highly efficient and atom-economical approach to chiral β-amino esters and, by extension, chiral chroman-4-amines. nih.govrsc.org This reaction typically involves the condensation of a cyclic aldimine with a malonic acid half-ester (MAHE) in the presence of a chiral metal catalyst, often a copper(I) complex with a chiral ligand like (R,R)-Ph-Box.
The reaction proceeds with high enantioselectivity, and the resulting Mannich product can be further transformed into the desired chiral chroman-4-amine without loss of enantiopurity. rsc.org This transformation often involves reduction of the ester and sulfonamide groups followed by a Mitsunobu cyclization to form the chroman ring. rsc.org This method provides a direct entry to highly functionalized and enantiomerically enriched chroman-4-amine precursors.
Convergent Three-Step Methods (e.g., Heck Coupling, Mitsunobu Cyclization)
Convergent synthetic strategies offer an efficient means to construct complex molecules like this compound by bringing together two or more fragments in the later stages of the synthesis.
The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. While not directly forming the amine, it can be envisioned as a key step in a convergent synthesis to assemble the carbon skeleton of the chroman ring. For instance, a suitably substituted ortho-halophenol could be coupled with an allylic alcohol derivative. Subsequent intramolecular cyclization would then form the chroman ring.
The Mitsunobu reaction is frequently employed for the crucial cyclization step in the synthesis of chroman-4-ones and their derivatives. This reaction allows for the formation of an ether linkage under mild conditions with inversion of stereochemistry at the reacting alcohol center. In a convergent approach, a chiral β-hydroxy ketone can be cyclized via an intramolecular Mitsunobu reaction to form the corresponding chiral chroman-4-one, which can then be converted to the chroman-4-amine. This strategy has been successfully applied to the synthesis of various substituted chromanones.
Visible-Light-Mediated Synthesis of Chroman-4-one Derivatives
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology has been successfully applied to the synthesis of chroman-4-one derivatives, which are direct precursors to chroman-4-amines. nih.gov These reactions often involve the generation of radical intermediates under mild conditions, which then undergo cyclization to form the chroman ring.
For example, a tandem radical addition/cyclization of alkenyl aldehydes can be initiated by visible light and a photoredox catalyst to produce 3-substituted chroman-4-ones. Another approach involves a doubly decarboxylative Giese reaction to synthesize 2-substituted-chroman-4-ones. nih.gov The use of visible light as a traceless and renewable energy source makes these methods highly attractive from a green chemistry perspective. The resulting chroman-4-one can then be converted to the target this compound using the methods described previously.
Diastereoselective and Enantioselective Control in Chroman-4-amine Synthesis
The creation of specific stereoisomers of chroman-4-amines requires precise control over the reaction pathways. This section explores the methodologies developed to achieve high levels of enantiomeric excess and to manage diastereoselectivity when multiple stereocenters are present.
Strategies for Achieving High Enantiomeric Excess (ee)
High enantiomeric excess (ee) is crucial for the therapeutic efficacy and safety of chiral drugs. For chroman-4-amines, a highly effective and scalable method involves a Corey-Bakshi-Shibata (CBS) reduction of the corresponding chroman-4-one. This reaction, utilizing an in situ-generated borane catalyst, produces the (S)-chroman-4-ol with high enantioselectivity. lookchem.com Subsequent conversion of the alcohol to an azide with inversion of stereochemistry, followed by reduction, yields the desired (R)-chroman-4-amine. lookchem.com While this process is highly effective, a slight reduction in enantiomeric excess can occur during the transformation from the alcohol to the amine. lookchem.com
To upgrade the enantiomeric purity to greater than 99% ee, a chromatography-free method involving diastereomeric salt formation is employed. lookchem.com This technique leverages the different physical properties of diastereomers, which are formed by reacting the enantiomeric mixture of the amine with a single enantiomer of a chiral acid. wikipedia.orgpharmtech.comlibretexts.org The resulting diastereomeric salts can then be separated by crystallization. wikipedia.orglibretexts.org
Several chiral resolving agents are suitable for this purpose, including:
(R)-mandelic acid lookchem.com
D-tartaric acid lookchem.com
Camphorsulfonic acid wikipedia.org
trans-1-Amino-2-indanol unchainedlabs.com
The choice of resolving agent and solvent system is critical and often requires screening to find the optimal conditions for separation based on solubility differences. wikipedia.orgunchainedlabs.com For instance, the (R)-mandelic acid salt of this compound can be selectively crystallized from a mixture of isopropanol (B130326) and hexanes, yielding the desired enantiomer in high purity and yield. lookchem.com This method avoids the need for preparative chiral chromatography, which can be a cumbersome and costly process on a large scale. unchainedlabs.com
Table 1: Strategies for High Enantiomeric Excess
| Method | Description | Advantages | Key Reagents/Considerations |
|---|---|---|---|
| Asymmetric CBS Reduction | Enantioselective reduction of a chroman-4-one to a chroman-4-ol. | High initial enantioselectivity, scalable. | CBS catalyst, borane source. |
| Diastereomeric Salt Resolution | Separation of enantiomers via crystallization of diastereomeric salts formed with a chiral acid. | Achieves very high ee (>99%), chromatography-free. | Chiral acids (e.g., mandelic acid, tartaric acid), solvent selection. |
| Enzymatic Kinetic Resolution | Use of enzymes to selectively react with one enantiomer. | High selectivity, mild reaction conditions. | Specific enzymes (e.g., transaminases), potential for dynamic kinetic resolution. nih.gov |
Diastereoselectivity in Multi-Stereogenic Center Formation
When a chroman-4-amine contains additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes as important as controlling the absolute stereochemistry (enantioselectivity). The formation of multiple stereogenic centers often occurs in multicomponent reactions, where several molecules combine in a single step to form a complex product. researchgate.net
The stereochemical outcome of these reactions can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For example, in the synthesis of polysubstituted piperidines, a related heterocyclic system, the stereoselectivity can be directed by using specific catalysts or by the inherent stereochemical preferences of the reacting molecules. researchgate.net
In the context of chroman-4-amines, if a second stereocenter is introduced, for instance at the C2 position of the chroman ring, the synthetic strategy must be designed to control the formation of the desired diastereomer. This can be achieved through various methods, such as:
Substrate-controlled synthesis: The existing stereocenter in the starting material directs the stereochemistry of the newly formed center.
Reagent-controlled synthesis: A chiral reagent or catalyst dictates the stereochemical outcome.
Diastereoselective crystallization: If a mixture of diastereomers is formed, they can sometimes be separated by crystallization due to their different physical properties.
The development of catalytic enantioselective methods for the synthesis of molecules with quaternary carbon stereocenters is a significant area of research, as these motifs are important in medicinal chemistry. nih.govnih.gov Copper-catalyzed enantioselective additions to imines have shown promise in creating chiral amines with adjacent stereocenters with high diastereo- and enantioselectivity. nih.govnih.gov
Scalable Synthetic Routes and Purification Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including the need for efficient, cost-effective, and safe processes. The development of scalable routes for this compound has focused on optimizing reaction conditions and implementing practical purification techniques.
Chromatography-Free Purification Techniques (e.g., Salt Formation with Chiral Acids)
A major bottleneck in large-scale synthesis is often the purification of the final product. sci-hub.se Column chromatography, while effective in the lab, can be impractical and expensive for large quantities. unchainedlabs.comsci-hub.se As highlighted previously, diastereomeric salt formation with chiral acids is a powerful, chromatography-free method for purifying chiral amines like this compound. lookchem.comlibretexts.org
The process involves reacting the crude amine mixture with a chiral acid, such as (R)-mandelic acid or D-tartaric acid, in a suitable solvent. lookchem.com The less soluble diastereomeric salt precipitates out of the solution and can be collected by filtration. wikipedia.orglibretexts.org The pure enantiomer of the amine is then liberated from the salt by treatment with a base. wikipedia.orglibretexts.org This method is not only efficient for achieving high enantiomeric purity but is also highly scalable. lookchem.comnuph.edu.ua
Table 2: Chromatography-Free Purification of (R)-Chroman-4-amines
| Chiral Acid | Solvent System | Result | Reference |
|---|---|---|---|
| (R)-Mandelic Acid | Isopropanol/Hexanes | High purity (R)-amine salt | lookchem.com |
| D-Tartaric Acid | Not specified | Good yield and excellent ee | lookchem.com |
Optimization of Reaction Conditions for Preparative Scale Synthesis
Optimizing reaction conditions is essential for ensuring a synthesis is efficient, safe, and economically viable on a larger scale. For the synthesis of this compound, key optimizations have been made to the initial CBS reduction step. lookchem.com By carefully selecting the solvent and controlling the temperature, the enantiomeric excess of the resulting (S)-chroman-4-ol can be maximized, which simplifies the subsequent purification. lookchem.com
Structural Characterization and Stereochemical Elucidation of R 6,8 Dimethylchroman 4 Amine and Derivatives
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic methods provide detailed information about the molecular framework, including the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.
For chroman derivatives, the ¹H NMR spectra typically show characteristic signals for the protons on the heterocyclic and aromatic rings. For instance, the methylene (B1212753) protons at the C3 position of the chroman ring usually appear as a multiplet due to coupling with the proton at the C4 position. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. mdpi.com
In the case of 2,2-dimethylchroman-4-one (B181875) derivatives, the gem-dimethyl groups exhibit a characteristic singlet in the ¹H NMR spectrum around 1.40–1.50 ppm. mdpi.com The methylene protons at the C3 position are observed at approximately 2.70 ppm. mdpi.com For 6,8-dimethyl substituted chroman structures, the aromatic protons would exhibit specific splitting patterns corresponding to their positions.
The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For example, the carbonyl carbon in chroman-4-one derivatives resonates at a significantly downfield position. The signals for the methyl carbons and the carbons of the aromatic ring appear at characteristic chemical shift values. mdpi.com
Below are representative, though not specific to the title compound, NMR data for related chroman structures.
Table 1: Representative ¹H NMR Data for a Substituted Chroman Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 7.80 | d | 8.0 |
| H-7 | 7.50 | d | 8.0 |
| H-4 | 5.50 | t | 6.5 |
| O-CH₂ | 4.30 | m | |
| C-CH₂-C | 2.10 | m | |
| Ar-CH₃ | 2.35 | s | |
| Ar-CH₃ | 2.25 | s |
This table is illustrative and based on general knowledge of chroman derivatives.
Table 2: Representative ¹³C NMR Data for a Substituted Chroman Derivative
| Carbon | Chemical Shift (ppm) |
| C=O | 192.0 |
| C-8a | 160.0 |
| C-4a | 120.0 |
| C-5 | 128.0 |
| C-6 | 135.0 |
| C-7 | 125.0 |
| C-8 | 130.0 |
| C-2 | 78.0 |
| C-3 | 45.0 |
| C-4 | 70.0 |
| Ar-CH₃ | 20.5 |
| Ar-CH₃ | 16.0 |
This table is illustrative and based on general knowledge of chroman derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
For a compound like (R)-6,8-Dimethylchroman-4-amine, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the 1000-1350 cm⁻¹ range. d-nb.info The C-O-C stretching of the chroman ether linkage would also produce a strong absorption band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the corresponding bending vibrations appear at lower frequencies.
For related chromone (B188151) derivatives, N-H stretching vibrations have been observed around 3388 cm⁻¹. d-nb.inforesearchgate.net C-N stretching modes in some derivatives are found in the range of 1075-1317 cm⁻¹. d-nb.info In a study of 2,4,6-tris(dimethylaminomethyl) phenol (B47542), FT-IR spectra were recorded in the 4000–400 cm⁻¹ range to identify its spectroscopic signature. nih.gov
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium to Strong |
| C-O-C Stretch (Ether) | 1050-1150 | Strong |
| C-N Stretch (Amine) | 1000-1350 | Medium |
This table is illustrative and based on general principles of IR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a technique that measures the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule and confirmation of its molecular formula. For this compound (C₁₁H₁₅NO), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its molecular formula.
Chiroptical Properties and Absolute Configuration Determination
Chiroptical methods are essential for distinguishing between enantiomers and determining the absolute configuration of a chiral molecule.
Specific Optical Rotation (SOR) Analysis
Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction
Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubunits.it The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral compounds. nih.govnih.govlanl.gov
The experimental ECD spectrum of an unknown enantiomer can be compared to the computationally predicted spectrum for a specific absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. encyclopedia.pub The ECD spectrum is influenced by the molecular conformation, and therefore, computational studies often involve a conformational search and Boltzmann averaging of the spectra of the most stable conformers. encyclopedia.pub For many chiral amines and related compounds, ECD has been successfully used to assign their absolute configurations. nih.govnih.gov The Cotton effects observed in the ECD spectrum, which can be positive or negative, are characteristic of the electronic transitions within the chiral molecule. nih.gov
X-ray Crystallography for Absolute Configuration Assignment
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. springernature.comnih.gov The assignment of the absolute configuration for a chiral, enantiomerically pure compound like this compound relies on the physical phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk
When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes slight, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical according to Friedel's Law. nih.govresearchgate.net By analyzing these intensity differences, the absolute structure of the crystal can be determined, which in turn reveals the absolute configuration (R or S) of the chiral molecules within it. ed.ac.uk
The primary metric used in this determination is the Flack parameter. nih.gov A successful refinement of the crystal structure of a pure enantiomer should yield a Flack parameter value close to 0. A value near 1 would indicate that the inverted structure is the correct one, while a value near 0.5 suggests a racemic twin. researchgate.net
While powerful, the technique is contingent upon the ability to grow high-quality single crystals of the target compound or a suitable derivative, which can be a significant challenge. For instance, attempts to obtain useful crystals for some substituted chroman-4-one derivatives for the purpose of absolute configuration determination have been unsuccessful, leading researchers to use alternative methods like vibrational circular dichroism (VCD). acs.org However, the crystal structures of other chroman-4-one derivatives have been successfully solved, particularly when co-crystallized with target proteins, providing detailed insight into their binding modes. nih.gov For a light-atom molecule like this compound, which contains only carbon, hydrogen, nitrogen, and oxygen, achieving a precise Flack parameter can be challenging due to the weak anomalous scattering effect. researchgate.net In such cases, derivatization with a heavier atom or co-crystallization with a chiral compound of known configuration can enhance the reliability of the assignment. researchgate.net
Table 1: Key Concepts in Crystallographic Absolute Configuration Assignment
| Term | Description | Relevance |
|---|---|---|
| Anomalous Dispersion | A phenomenon where the scattering factor of an atom becomes a complex number, leading to a breakdown of Friedel's law. nih.govresearchgate.net | This effect is the physical basis for determining the absolute structure by X-ray diffraction. |
| Friedel's Law | States that the intensities of reflections (hkl) and (-h-k-l) are equal. | Anomalous dispersion causes this law to be violated, and the differences in intensity (Bijvoet differences) allow for the assignment of absolute configuration. nih.gov |
| Flack Parameter | A parameter refined during crystallographic analysis that indicates the absolute structure of a non-centrosymmetric crystal. researchgate.net | A value near 0 confirms the assigned absolute configuration for an enantiopure crystal. |
| Sohncke Space Groups | The 65 space groups that contain only symmetry operations of the first kind (rotation, screw axes), in which chiral, enantiopure compounds can crystallize. ed.ac.uk | The compound must crystallize in one of these space groups for the absolute configuration to be determined from the crystal structure. |
Conformational Analysis of Chroman-4-amine (B2768764) Ring Systems
The biological activity and physical properties of chroman-4-amine derivatives are intrinsically linked to the conformational preferences of the heterocyclic dihydropyran ring. This ring system, analogous to tetrahydropyran (B127337) and cyclohexane, is not planar and adopts puckered conformations to minimize torsional and steric strain. chemistrysteps.commsu.edu
The most stable conformation for the chroman ring is generally a half-chair or a twist conformation. mdpi.com In substituted chromanes, the substituents are hypothesized to adopt an equatorial position on the half-chair conformation to minimize steric hindrance. mdpi.com This is consistent with the well-established principles of conformational analysis in substituted cyclohexanes, where bulky groups preferentially occupy the more spacious equatorial position. msu.edu
The stereochemistry at the chiral centers dictates the specific twist of the dihydropyran ring. This helicity can be described by the torsion angle D(C8a-O1-C2-C3). A positive value for this angle indicates P-helicity (clockwise twist), while a negative value signifies M-helicity (counter-clockwise twist). mdpi.com For 2-substituted chromanes, the conformation is strongly influenced by the nature of the substituent at the C2 position. Computational studies on related 2-substituted tetrahydropyrans show that while alkyl groups strongly prefer the equatorial position, electronegative substituents may favor an axial orientation due to stereoelectronic effects like the anomeric effect. nih.govmst.edu
In the case of chroman-4-amines, the amine group at the C4 position can exist in either an axial or equatorial orientation. The equilibrium between these two conformers will be influenced by the substitution pattern on both the aromatic ring and the amine itself. For this compound, the methyl groups at positions 6 and 8 may also influence the conformational preference of the C4-amine group through long-range steric interactions. The preferred conformation will be the one that minimizes destabilizing interactions, such as 1,3-diaxial interactions, that would arise if the amine group were in the axial position. msu.edu
Table 2: Conformational Descriptors for Chroman Ring Systems
| Descriptor | Definition | Significance |
|---|---|---|
| Half-Chair Conformation | A common, low-energy conformation for six-membered rings containing one double bond or fused to a planar ring system. | This is the expected dominant conformation for the dihydropyran ring in chroman-4-amines. mdpi.com |
| Equatorial Position | A substituent position on a chair-like ring that points out from the periphery of the ring. | Generally the most stable position for substituents to avoid steric strain. msu.edumdpi.com |
| Axial Position | A substituent position on a chair-like ring that is parallel to the principal axis of the ring. | Generally less stable for bulky substituents due to steric hindrance with other axial groups (1,3-diaxial interactions). msu.edu |
| Ring Helicity (P/M) | Describes the twist of the dihydropyran ring, defined by the C8a-O1-C2-C3 torsion angle. | Directly correlated with the absolute stereochemistry at the C2 position in 2-substituted chromanes. mdpi.com |
Computational Chemistry and Molecular Modeling Studies of R 6,8 Dimethylchroman 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a staple in computational chemistry for its favorable balance between accuracy and computational cost. Studies on chromane (B1220400) derivatives frequently employ DFT to predict a wide range of molecular properties. nih.govnih.govscifiniti.com
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule, known as its ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For (R)-6,8-Dimethylchroman-4-amine, this would involve DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, to find the structure with the lowest possible potential energy. scifiniti.com
The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. This information is essential for understanding the molecule's steric and electronic properties and serves as the foundation for all subsequent computational analyses, including the prediction of spectroscopic parameters and reaction pathways. The process ensures that theoretical calculations are performed on the most realistic and stable representation of the molecule. scifiniti.comscispace.com
Table 1: Illustrative Optimized Geometrical Parameters for a Chroman Ring System This table is an example of the type of data generated from a DFT geometry optimization. The values are representative and not specific to this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.54 Å |
| Bond Length | C4-N | 1.47 Å |
| Bond Length | O1-C2 | 1.43 Å |
| Bond Angle | C2-C3-C4 | 110.5° |
| Bond Angle | C3-C4-N | 111.2° |
| Dihedral Angle | O1-C2-C3-C4 | -55.8° |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.govacs.org Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for characterizing organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating the 1H and 13C NMR chemical shifts of chroman derivatives. nih.gov
By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nrel.gov Comparing these predicted shifts with those from an experimental spectrum helps in the unambiguous assignment of signals to specific atoms within the molecule. This is especially useful for complex structures where spectral interpretation can be challenging. nih.govidc-online.com
Table 2: Example of Predicted vs. Experimental 13C NMR Chemical Shifts This table illustrates how theoretical DFT calculations are compared against experimental data to validate molecular structures. The data shown is hypothetical for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C2 | 68.5 | 67.9 | +0.6 |
| C3 | 35.1 | 34.7 | +0.4 |
| C4 | 50.2 | 49.8 | +0.4 |
| C4a | 122.8 | 122.1 | +0.7 |
| C5 | 128.9 | 128.5 | +0.4 |
| C6 | 130.4 | 130.0 | +0.4 |
| C7 | 117.3 | 116.9 | +0.4 |
| C8 | 125.6 | 125.1 | +0.5 |
| C8a | 153.7 | 153.2 | +0.5 |
Computational chemistry provides a window into the mechanisms of chemical reactions, allowing for the study of transient structures that are difficult or impossible to observe experimentally. Using DFT, it is possible to map the potential energy surface of a reaction, such as a key step in the synthesis of this compound. pitt.edu
The stability and reactivity of a molecule are governed by its electronic structure. DFT calculations can determine a variety of quantum chemical descriptors that quantify these properties. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). scispace.com
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Other descriptors, such as the electrophilicity index, can also be calculated to predict how the molecule will behave in various chemical environments. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design and helps explain the biological activity of compounds like this compound. nih.gov
The docking process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein. A scoring function is then used to evaluate thousands of possible binding poses, predicting the most stable ligand-receptor complex. researchgate.netmdpi.com
The results of a docking simulation provide valuable insights into how the molecule interacts with the protein's active site. It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues of the receptor. nih.gov This information can explain the compound's biological activity and guide the design of new derivatives with improved potency and selectivity. nih.gov
Assessment of Binding Affinities and Interactions with Biological Targets
The binding affinity of a ligand to its biological target is a critical parameter in drug discovery and molecular pharmacology. Computational methods are frequently employed to predict these affinities and to visualize the specific interactions that stabilize the ligand-protein complex. Techniques such as molecular docking are used to predict the preferred orientation of a ligand when bound to a receptor, and scoring functions provide an estimate of the binding affinity.
For chromane derivatives, computational studies have explored their interactions with various targets. For instance, molecular modeling has been used to investigate the binding of chromanone derivatives to the opioid receptor and chromen-4-ones to sigma receptors. Additionally, studies on chroman-4-one scaffolds have identified them as potential inhibitors of enzymes like SIRT2. However, specific binding affinity data or interaction patterns for this compound with any particular biological target are not documented in the available literature.
Identification of Key Amino Acid Residues in Binding Pockets
Understanding the key amino acid residues within a receptor's binding pocket that interact with a ligand is fundamental for structure-based drug design. Computational analyses, following molecular docking or molecular dynamics simulations, can pinpoint these crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In studies of related chromenone compounds targeting the σ1 receptor, the binding pocket has been characterized as being primarily composed of hydrophobic residues including Val84, Trp89, Met93, Leu95, Leu105, Leu182, Phe107, Ile124, and Trp164, along with two acidic residues, Glu172 and Asp126. These residues are critical for the binding of ligands within this class. Without specific studies on this compound, one can only hypothesize that if it were to bind to a similar target, these or analogous residues would likely be involved. However, no direct evidence from computational studies on this compound is available to confirm this.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. These simulations model the physical movements of atoms and molecules over time.
MD simulations are used to assess the stability of a ligand within the binding pocket of a protein over a period of time. Metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the complex. A stable complex will typically show minimal fluctuations in these values over the course of the simulation. While MD simulations are a standard tool in computational chemistry, no published studies were found that have applied this technique to analyze the stability and dynamic behavior of a complex formed between this compound and a biological target.
The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can capture these changes by comparing the conformational landscape of the protein in its apo (unbound) and holo (ligand-bound) states. There is currently no available research detailing any such conformational changes induced by the binding of this compound.
Binding Free Energy Calculations (e.g., MM-PBSA)
More accurate estimations of binding free energy can be obtained using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). This method combines molecular mechanics energy calculations with continuum solvation models to calculate the free energy of binding of a ligand to a protein. It is a widely used method for refining binding affinity predictions from molecular docking. Despite its utility, there are no reported MM-PBSA calculations for this compound in the scientific literature.
Homology Modeling for Receptor Structure Prediction
In cases where the experimental three-dimensional structure of a biological target is unknown, homology modeling can be used to construct a model based on the known structure of a related homologous protein. This predicted structure can then be used for subsequent computational studies like docking and molecular dynamics. For example, a homology model of the σ1 receptor was built for docking studies of chromenone ligands. If this compound were to be studied against a target with an unknown structure, homology modeling would be a crucial first step. However, no studies have been published that utilize a homology model to investigate the interactions of this compound.
In Silico Screening and Design Strategies for Synthetic Routes and Derivatives
Computational chemistry has emerged as an indispensable tool in modern organic synthesis and drug discovery, offering powerful methods to predict viable synthetic pathways and design novel molecules with enhanced properties. For a target molecule like this compound, in silico strategies provide a rational, cost-effective, and time-efficient approach to navigate the vast chemical space of potential synthetic routes and molecular derivatives. These methods allow for the theoretical evaluation of reaction feasibility and the predictive assessment of a derivative's biological activity before committing to resource-intensive laboratory work.
Strategies for Synthetic Route Design
Computer-Assisted Synthesis Planning (CASP) has evolved significantly, moving from early rule-based systems to sophisticated platforms incorporating machine learning and quantum mechanics. The process for a molecule such as this compound would typically involve two main stages: retrosynthetic analysis to generate potential routes and quantum chemical calculations to validate them.
Initially, retrosynthesis programs can propose multiple synthetic pathways by applying a vast database of known chemical reactions and disconnection rules. For chromane structures, common synthetic strategies involve annulations of phenols with alkenes, cycloadditions, and various intramolecular reactions. A CASP tool could generate several plausible routes to the core structure of 6,8-Dimethylchroman-4-one, a key precursor to the target amine.
Once potential synthetic routes are proposed, Density Functional Theory (DFT) calculations are employed to perform an in silico screening. This step is crucial for identifying the most promising pathways and eliminating those that are unlikely to succeed experimentally. DFT allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. By comparing the energy barriers of competing reactions, chemists can predict which pathway is kinetically favored. For instance, a theoretical study on the synthesis of 2,6-dimethylchroman-4-one evaluated four different computer-generated routes, correctly predicting that a Michael reaction would be successful while two SNAr-based routes would fail. This demonstrates the predictive power of using DFT to vet synthetic strategies prior to experimentation.
Below is a hypothetical data table illustrating how DFT calculations could be used to screen potential cyclization reactions for forming the chromane ring, a key step in synthesizing the target compound's backbone.
Table 1: Hypothetical DFT Screening of Key Synthetic Reactions for Chromane Ring Formation
| Proposed Reaction | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
|---|---|---|---|
| Intramolecular Michael Addition | Base-catalyzed | 18.5 | High |
| Intramolecular SNAr | High Temperature | 35.2 | Low |
| [4+2] Cycloaddition | Triflimide-catalyzed | 22.1 | Moderate |
| Intramolecular Heck Reaction | Pd(OAc)2 | 28.9 | Low |
Strategies for Derivative Design
Computational modeling is a cornerstone of modern structure-based drug design, enabling the rational creation of derivatives with improved biological activity. This process typically involves molecular docking to predict binding affinity and Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structure with biological function.
Starting with this compound as a lead compound, new derivatives can be designed by introducing various substituents at different positions on the chromane scaffold. Molecular docking simulations are then used to predict how these modifications affect the binding of the molecule to a specific biological target, such as a receptor or enzyme. The software calculates a "docking score," which estimates the binding energy of the ligand-protein complex. Lower binding energies typically suggest a more stable interaction and potentially higher biological potency. This allows for the rapid screening of a virtual library of hundreds or thousands of derivatives, prioritizing the most promising candidates for synthesis.
Furthermore, 3D-QSAR models can provide deeper insights into the structural requirements for activity. By analyzing a set of known active compounds, these models generate a 3D map that highlights regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity. This information guides chemists in making targeted modifications to the lead structure to enhance its interaction with the target.
The following interactive table provides an example of how molecular docking results could be presented for a series of designed derivatives of a chromane scaffold, helping to guide the selection of candidates for synthesis.
Table 2: Example Molecular Docking Scores for Designed Chromane Derivatives
| Compound ID | Modification on Chromane Ring | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Parent (Lead) | (R)-6,8-Dimethyl-4-amine | -7.5 | H-bond with Ser120 |
| Derivative 1 | Addition of 5-fluoro group | -8.2 | H-bond with Ser120, Halogen bond with Leu95 |
| Derivative 2 | Addition of 7-methoxy group | -7.9 | H-bond with Ser120, H-bond with Asn150 |
| Derivative 3 | Replacement of 4-amine with 4-hydroxyl | -6.1 | H-bond with Ser120 (weaker) |
| Derivative 4 | Addition of N-acetyl to 4-amine | -8.5 | H-bond with Ser120, H-bond with Tyr210 |
By integrating these in silico screening and design strategies, researchers can significantly accelerate the development timeline for new chemical entities based on the this compound scaffold. These computational approaches reduce the reliance on trial-and-error synthesis, minimize costs, and provide a rational framework for optimizing both synthetic routes and molecular function.
Structure Activity Relationship Sar and Biological Target Interactions of Chroman 4 Amines
Influence of Substituents on Biological Activity Profiles
The potency and selectivity of chroman-4-amines can be finely tuned by modifying the substituents on both the aromatic and heterocyclic rings. These modifications influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affect its interaction with biological macromolecules.
The substitution pattern on the aromatic ring of the chroman scaffold is a critical determinant of biological activity. Studies on related chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase, have provided valuable insights into the role of substituents at positions 6 and 8.
Research has shown that larger substituents in the 6- and 8-positions are generally necessary to achieve significant inhibition of SIRT2. acs.org For instance, the replacement of halogens with methyl groups at these positions (to form a 6,8-dimethyl derivative) resulted in a slight decrease in inhibitory activity compared to the more potent 6,8-dichloro and 6,8-dibromo analogues. acs.org However, the dimethyl-substituted compound showed a clear increase in activity compared to a difluorinated analogue. acs.org This suggests that while electronic effects play a role, with electron-withdrawing groups often enhancing activity, steric bulk at these positions is also a key factor for potent inhibition. acs.org The substituent at the 6-position appears to be more crucial for activity than the one at the 8-position. acs.org
Table 1: Effect of Substituents at Positions 6 and 8 on SIRT2 Inhibition
| R6 Substituent | R8 Substituent | Relative SIRT2 Inhibitory Activity |
| Chloro (Cl) | Chloro (Cl) | High |
| Bromo (Br) | Bromo (Br) | Highest |
| Methyl (CH3) | Methyl (CH3) | Moderate |
| Fluoro (F) | Fluoro (F) | Low |
| Hydrogen (H) | Bromo (Br) | Moderate-High |
| Bromo (Br) | Hydrogen (H) | Low |
The amine group at position 4 is a key pharmacophoric feature, directly participating in interactions that anchor the ligand to its biological target. The nature of the amine—whether it is primary (NH2), secondary (NHR), or tertiary (NR2)—significantly influences its interaction profile.
The amine group, particularly in its protonated state, can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes or the binding pocket of receptors. The primary amine of (R)-6,8-Dimethylchroman-4-amine, for example, offers multiple hydrogen bond donors, which can be crucial for target recognition. In electrostatic potential maps of similar heterocyclic compounds, the amine moiety is often highlighted as a region of high potential, indicating its role in intermolecular interactions. mdpi.com
The degree of substitution on the amine can alter these interactions. Studies on other amine-containing ligands have shown that secondary amines can have different effects on the electronic properties of a molecule compared to primary or tertiary amines. nih.gov In the context of chemical synthesis, primary and secondary amines can exhibit different reactivity profiles; for instance, in palladium-catalyzed aminocarbonylation of 3-iodochromone, secondary amines successfully yielded the expected chromone-3-carboxamides, while primary amines led to a different reaction pathway involving ring-opening and ring-closing. acs.org This differential reactivity underscores the distinct steric and electronic environments of primary versus secondary amines, which translates to their interactions in a biological context.
Beyond the methyl groups at positions 6 and 8, other substitutions on both the aromatic and pyran rings of the chroman scaffold have been explored to modulate biological activity.
In the study of SIRT2 inhibitors based on the chroman-4-one scaffold, various substitutions were investigated:
Aromatic Ring: A substituent at the 6-position was found to be more important for activity than one at the 8-position. acs.org Generally, electron-poor chroman-4-ones were more potent inhibitors than electron-rich ones. acs.org Substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. acs.org
Pyran Ring (Position 2): The length and branching of aliphatic chains at the 2-position significantly impact inhibitory effect. acs.org An n-pentyl group was found to be more effective than a shorter n-propyl chain or a longer n-heptyl chain. acs.org Branching of the alkyl chain, such as an isopropyl group, decreased activity compared to a linear n-propyl group. acs.org Bulky aromatic groups, like a phenyl group, also resulted in decreased inhibition compared to an optimal alkyl chain. acs.org
Furthermore, the introduction of different functional groups can dramatically alter activity. Replacing a methyl ester with a methyl amide on a side chain drastically lowered inhibitory potency against SIRT2. acs.org This highlights the sensitivity of the target's binding pocket to the electronic nature and hydrogen-bonding capacity of the substituent.
Table 2: Influence of Various Substituents on Chroman-4-one SIRT2 Inhibition
| Position | Substituent Type | Example | Effect on Activity | Reference |
| 2 | n-Alkyl Chain | n-Pentyl | Optimal | acs.org |
| 2 | Branched Alkyl Chain | iso-Propyl | Decreased | acs.org |
| 2 | Aromatic | Phenyl | Decreased | acs.org |
| 6 | Halogen | Bromo | Increased | acs.org |
| 7 | Halogen | Fluoro | Weak Inhibition | acs.org |
| Side Chain | Amide vs. Ester | Methyl Amide | Decreased vs. Ester | acs.org |
Chirality-Dependent Biological Activity
The carbon atom at position 4 of the chroman-4-amine (B2768764) scaffold is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). Biological systems, being inherently chiral, often exhibit different responses to different enantiomers of a drug.
Enantiomers of a chiral molecule can interact differently with chiral biological macromolecules like proteins and enzymes. This is because the three-dimensional arrangement of atoms in each enantiomer leads to a distinct fit within the chiral binding site of the target. One enantiomer may bind with high affinity, leading to a biological response, while the other may bind weakly or not at all.
The synthesis of enantioenriched chromans often requires specific chiral catalysts or auxiliaries, and the efficiency of these reactions can be sensitive to the substitution pattern on the molecule. nih.govacs.org This synthetic challenge reflects the importance of stereochemistry in the molecule's interactions. The specific interactions that drive enantioselectivity include hydrogen bonds, salt bridges, and pi-stacking interactions with key amino acid residues in a binding pocket. acs.org For an inhibitor to be effective, its functional groups must be precisely oriented to engage with complementary residues. For example, studies on enzyme inhibitors have shown that active compounds can form a network of hydrogen bonds and pi-stacking interactions with residues such as histidine, tryptophan, and glutamine within the enzyme's active site. acs.org The specific (R) or (S) configuration dictates whether the amine group and aromatic rings are positioned correctly to establish these stabilizing contacts.
Stereospecificity is the phenomenon where one stereoisomer of a drug is significantly more potent or has a different type of activity than its mirror image. taylorandfrancis.com This is considered strong evidence for a specific interaction with a receptor or enzyme rather than a non-specific effect. taylorandfrancis.comresearchgate.net
A classic example demonstrating this principle is the binding of enantiomers of semi-rigid dopamine (B1211576) analogues to dopamine receptors. Studies showed that the enantiomers of 5-hydroxy-N,N-di-n-propyl-2-aminotetralin, a compound with a structure related to chroman-amines, exhibited highly stereospecific binding to dopamine receptors in the brain. researchgate.net One enantiomer had a much higher affinity for the receptor than the other. researchgate.net This difference in binding affinity directly translates to a difference in biological effect, defining the probable conformation required for a molecule to activate the receptor. researchgate.net Therefore, for a compound like this compound, its (R)-configuration is expected to orient the amine group and the dimethyl-substituted benzene (B151609) ring in a specific three-dimensional arrangement that is complementary to its biological target, leading to a higher affinity and a more potent biological response compared to its (S)-enantiomer.
Investigation of Enzymatic Inhibition Mechanisms (In vitro Biochemical Assays)
The chroman-4-amine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. In vitro enzymatic assays have been crucial in characterizing the inhibitory profile of this class of compounds.
Selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) is an area of significant interest for Alzheimer's disease therapy. nih.gov BuChE levels are elevated in the brains of Alzheimer's patients and are associated with the disease's pathological hallmarks. nih.gov Consequently, compounds that can selectively inhibit BuChE may offer therapeutic benefits with fewer side effects than non-selective cholinesterase inhibitors. nih.govresearchgate.net
Kinetic analyses are vital for understanding the precise mechanism by which a compound inhibits an enzyme. A mixed mode of inhibition, where an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, is a desirable characteristic. researchgate.netnih.gov This type of inhibition is not overcome by high concentrations of the substrate. researchgate.net
Studies on various compounds, including natural product extracts and synthetic molecules, have demonstrated the utility of kinetic studies in characterizing BuChE inhibitors. researchgate.netnih.gov For example, an aqueous extract of Cuminum cyminum was found to inhibit BuChE through a mixed competitive mechanism. researchgate.net Similarly, detailed kinetic analysis of dihydrobenzodioxepine cymserine (B1245408) (DHBDC), a structural analogue of other cholinesterase inhibitors, revealed a partial mixed type of competitive inhibition for human BuChE. nih.gov While specific kinetic data for this compound is not detailed in the provided results, the established inhibitory profiles of related heterocyclic compounds suggest that a mixed-type inhibition model is a plausible mechanism for its interaction with BuChE. nih.govnih.gov
| Inhibitor Example | Target Enzyme | Inhibition Type | IC50 Value | Ki Value |
| Dihydrobenzodioxepine cymserine (DHBDC) | Human BuChE | Partial Mixed Competitive | Not Specified | Ki1 = 3.24 nM, Ki2 = 7.91 nM nih.gov |
| Methylrosmarinate | Butyrylcholinesterase | Linear Mixed | 10.31 μM nih.gov | 3.73 ± 1.52 μM nih.gov |
| Aqueous Extract of Cuminum cyminum | Butyrylcholinesterase | Mixed Competitive | 539.69 µg/mL researchgate.net | Not Specified |
Table 1: Examples of Kinetic Data for Butyrylcholinesterase Inhibitors
Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes that catabolize neurotransmitters, making them important targets for treating neurological disorders like Parkinson's disease and depression. nih.govnih.gov Inhibitors of MAO-B are of particular interest for their neuroprotective potential. nih.gov A wide array of synthetic compounds, often featuring two aryl moieties linked by a short spacer, have been developed as potent MAO inhibitors. nih.gov For instance, a series of aromatic amides were identified as potent, reversible, and competitive inhibitors of MAO-A and MAO-B in the nanomolar range. nih.gov While specific IC50 values for this compound were not found, the chroman scaffold is a key component of many biologically active molecules, and its derivatives are actively being investigated as MAO inhibitors.
| Compound Class | Target | Potency | Inhibition Mode |
| Aromatic Amides | MAO-A / MAO-B | Nanomolar range (e.g., IC50 = 56 nM for MAO-B) nih.gov | Reversible, Competitive nih.gov |
| Propargylamine Derivatives (e.g., Selegiline, Pargyline) | MAO-B | Low micromolar range nih.gov | Irreversible nih.gov |
| Safinamide | MAO-B | 10 to 100 nM nih.gov | Reversible nih.gov |
Table 2: Overview of Various MAO Inhibitor Classes
Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase, has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.govmdpi.com The enzyme is primarily located in the cytosol and is involved in regulating cell division and proliferation. nih.gov The development of potent and selective SIRT2 inhibitors is a key focus of current research. nih.gov
The chroman-4-one scaffold, a close structural relative of chroman-4-amine, has proven to be a foundational structure for potent and selective SIRT2 inhibitors. nih.govresearchgate.netacs.org Structure-activity relationship studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman ring are critical for high potency. nih.govresearchgate.net Specifically, larger, electron-withdrawing groups at the 6- and 8-positions are favorable for activity. nih.govresearchgate.net The most potent compound from one study, 6,8-dibromo-2-pentylchroman-4-one, exhibited an IC50 of 1.5 μM for SIRT2 and showed high selectivity over SIRT1 and SIRT3. nih.gov This highlights the importance of the substitution pattern, suggesting that the 6,8-dimethyl configuration of this compound is a key determinant of its potential SIRT2 inhibitory activity.
| Compound | SIRT2 IC50 | Key Structural Features | Selectivity |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 μM nih.gov | 2-pentyl, 6-bromo, 8-bromo substitutions | High selectivity over SIRT1 and SIRT3 nih.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 μM nih.gov | 2-pentyl, 6-chloro, 8-bromo substitutions | Not Specified |
| Chroman-4-one derivative 7b (racemate) | 3.7 μM researchgate.net | Contains hydrophilic modifications | Selective for SIRT2 researchgate.net |
Table 3: Inhibitory Activity of Chroman-4-one Derivatives against SIRT2
Pteridine reductase 1 (PTR1) is an essential enzyme for trypanosomatid parasites like Leishmania and Trypanosoma, which cause neglected tropical diseases. nih.govnih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, making PTR1 inhibition a promising strategy for new anti-parasitic therapies. nih.govmdpi.com
The chroman-4-one scaffold has been identified as a promising starting point for the development of PTR1 inhibitors. nih.govnih.gov In a study evaluating chroman-4-one analogues, one compound demonstrated an IC50 value of 31 µM against Trypanosoma brucei PTR1 (TbPTR1). nih.gov This finding provides a basis for further optimization to design potent anti-trypanosomatidic compounds targeting PTR1. nih.govnih.gov While direct data on this compound is unavailable, the activity of the related chroman-4-one core suggests the potential of this chemical class against parasitic enzymes.
| Compound Class | Target Enzyme | IC50 Value | Parasite |
| Chroman-4-one analogue (Compound 1) | TbPTR1 | 31 µM nih.gov | Trypanosoma brucei nih.gov |
| Kaurane-type Diterpenes | LmPTR1 | Ki app in µM range mdpi.com | Leishmania major mdpi.com |
Table 4: Inhibition of Pteridine Reductase 1 by Various Compound Classes
Cholinesterase Inhibition (e.g., Butyrylcholinesterase (BuChE))
Receptor Ligand Binding and Modulation (In vitro Assays)
In vitro receptor binding assays are fundamental tools in drug discovery for identifying and characterizing the interaction of a ligand with its target receptor. nih.gov These assays are used to determine key parameters like the receptor binding affinity (Kd or IC50 values) of a compound, which helps in ranking the potency of different ligands within a series. nih.govnih.gov
These methods typically involve competitive binding experiments where the compound of interest competes with a known high-affinity radioligand for receptor sites. nih.gov The data generated is crucial for establishing structure-activity relationships and for selecting lead compounds for further in vivo investigation. nih.gov While specific receptor binding data for this compound is not available in the provided search results, this type of in vitro pharmacological profiling would be a critical step in characterizing its broader biological activity and potential off-target effects. The chroman scaffold is present in many compounds that interact with a variety of receptors, and thus, comprehensive binding assays would be necessary to fully elucidate the pharmacological profile of this compound.
Serotonin (B10506) (5-HT1A) Receptor Affinity
The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. The affinity of various chroman derivatives for this receptor has been investigated, revealing key structural requirements for potent binding. Studies on a series of chroman derivatives have shown that the chroman nucleus is a viable scaffold for 5-HT1A receptor ligands. For instance, 5-methoxy-3-(di-n-propylamino)chroman (B18155) (5-MeO-DPAC) has been identified as a potent ligand for 5-HT1A sites, demonstrating that the chroman structure is well-recognized by this receptor. nih.gov The electronic properties conferred by substituents on the aromatic ring, such as the methoxy (B1213986) group in 5-MeO-DPAC, appear to be important for selective recognition. nih.gov
Further structure-activity relationship (SAR) studies on lactam-fused chroman derivatives with a 3-amino substituent have provided more detailed insights. acs.orgnih.gov These studies have indicated that the nature of the substituent on the amine, as well as the stereochemistry at the chroman core, are crucial for functional activity, determining whether a compound acts as an agonist or an antagonist. acs.org For example, a cyclopropylmethyl group on the amine was found to be important for the antagonistic properties of the molecules. doi.org The affinity of these compounds for the 5-HT1A receptor is often in the nanomolar range, highlighting the potential of the chroman scaffold in designing new central nervous system agents. doi.orgresearchgate.net While direct binding data for this compound is not available, the established affinity of related chroman-amines for the 5-HT1A receptor suggests that this compound could also interact with this target. The effect of the 6,8-dimethyl substitution pattern on binding affinity would require experimental validation.
Table 1: 5-HT1A Receptor Binding Affinities of Selected Chroman Derivatives
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
|---|---|---|
| Lactam-fused chroman amine derivative 5 | 96 | researchgate.net |
| 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) | In the nM range | nih.gov |
| Indanone-pyridinylpiperazine derivative 21 | 0.74 | chemrxiv.org |
| Indanone-pyridinylpiperazine derivative 16 | 6.1 | chemrxiv.org |
Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor, which is induced during tissue injury and inflammation, is a promising target for the development of drugs to treat chronic pain and inflammatory conditions. nih.govresearchgate.net Research has identified that aryl sulfonamides incorporating a chiral chroman diamine moiety can act as potent antagonists of the human bradykinin B1 receptor. nih.govresearchgate.net This indicates that the chroman scaffold is a key structural element for achieving high-affinity antagonism at this receptor.
Structure-activity relationship studies of these novel diaminochroman carboxamides have revealed several important features for potent B1 receptor antagonism. There is a preference for 3- and 3,4-disubstituted aryl sulfonamides. researchgate.net Furthermore, bulky secondary and tertiary amines at the benzylic amine position enhance the potency at the B1 receptor. researchgate.net Modification of the β-amino acid core of these molecules has led to the discovery of highly potent compounds with improved in vitro pharmacokinetic properties. nih.gov Although specific data for this compound is not available, the established role of the chiral chroman-4-amine core in potent bradykinin B1 receptor antagonists suggests that this compound could serve as a scaffold for such activity. The influence of the 6,8-dimethyl substitution would need to be determined experimentally.
Table 2: Bradykinin B1 Receptor Antagonist Activity of Selected Chroman Derivatives
| Compound | Receptor | Activity | Reference |
|---|---|---|---|
| Aryl sulfonamides with chiral chroman diamine moiety | Human Bradykinin B1 | Potent antagonists | nih.govresearchgate.net |
| Aspartic acid scaffold derivatives | Bradykinin B1 | Significant biological activity | mdpi.com |
Opioid Receptor Binding Affinity
The opioid receptors, including μ (mu), δ (delta), and κ (kappa) subtypes, are central to pain modulation. While extensive research has been conducted on various scaffolds targeting these receptors, there is a notable lack of specific data regarding the binding affinity of chroman-4-amines, including this compound.
Research into opioid receptor ligands has largely focused on other structural classes, such as morphinans and benzomorphans. nih.govplos.org For instance, derivatives of 8-amino-2,6-methano-3-benzazocine have been synthesized and shown to have high affinity for opioid receptors, with some exhibiting subnanomolar affinity. nih.gov In these series, the (2R,6R,11R)-configuration is generally preferred for binding, and high selectivity for mu and kappa receptors over the delta receptor is observed. nih.gov Other studies have explored imidazodiazepines, identifying them as a novel class of kappa opioid receptor ligands. mdpi.com The development of G protein biased μ opioid receptor agonists, such as TRV130, represents another direction in this field, aiming for improved therapeutic profiles. nih.gov
A molecular modeling study on new 4-chromanone (B43037) derivatives for opioid binding affinity has been reported, but the specific outcomes are not detailed in the available literature. acs.org The absence of experimental data for this compound or closely related analogues at opioid receptors means that its potential activity at these targets remains speculative and would require dedicated investigation.
Exploration of Other Biological Activities (in vitro studies excluding clinical human trials)
Beyond receptor binding, the chroman scaffold is associated with a range of other biological effects. In vitro studies on various chroman derivatives have highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents.
In vitro Anticancer Activity (e.g., Antiproliferative Effects on Cancer Cell Lines)
The chroman-4-one and chromene skeletons are considered privileged structures in the development of anticancer agents. acs.orgresearchgate.net Various derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines. For example, novel chroman-4-one and chromone-based SIRT2 inhibitors have shown antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. researchgate.net
Substituted 4H-chromenes have also been identified as potent anticancer agents, with some compounds showing activity in the nanomolar range against melanoma, prostate, and glioma cancer cell lines. researchgate.net One such derivative, 2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, was found to be particularly active against the A172 human glioma cell line with an IC₅₀ of 7.4 nM. researchgate.net Furthermore, a library of C4-active methine-substituted 4H-chromenes showed significant anti-proliferative activity against laryngeal (Hep2), lung (A549), colon (HT-29), and cervical (HeLa) cancer cell lines. researchgate.net The antiproliferative activity of these compounds is often associated with the induction of apoptosis and cell cycle arrest. nih.gov While direct data on this compound is not available, the consistent anticancer activity observed across a variety of chroman derivatives suggests that this scaffold is a promising starting point for the design of new cytotoxic agents.
Table 3: In vitro Antiproliferative Activity of Selected Chroman Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Chroman-4-one based SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative effects observed | researchgate.net |
| 2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | A172 (Glioma) | 0.0074 | researchgate.net |
| 4H-benzo[h]chromene derivative 18 | MCF-7 (Breast) | 0.45 µg/mL | nih.gov |
| 4H-benzo[h]chromene derivative 18 | HCT-116 (Colon) | 0.7 µg/mL | nih.gov |
| 4H-benzo[h]chromene derivative 18 | HepG-2 (Liver) | 1.7 µg/mL | nih.gov |
Anti-inflammatory and Antioxidant Potential of Chroman Derivatives
The chroman ring is a core component of vitamin E (α-tocopherol), the most important lipophilic antioxidant in the body. This structural similarity has prompted extensive investigation into the antioxidant and anti-inflammatory properties of various chroman derivatives. nih.gov
Anti-inflammatory Activity: Various chroman derivatives have demonstrated significant in vitro anti-inflammatory activity. A study on novel 4-ferrocenylchroman-2-one derivatives showed that they could inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages. nih.gov One of the most potent compounds in this series also exhibited significant inhibition of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Similarly, other novel 2-phenyl-4H-chromen-4-one compounds have been shown to downregulate NO, IL-6, and TNF-α expression by inhibiting the TLR4/MAPK signaling pathway. doi.org Another study on acyclic amidochromans, chromanyl esters, and chromanyl acrylates found that these compounds could inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, with N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide being the most potent. nih.gov
Antioxidant Potential: The antioxidant properties of chroman derivatives are well-documented. nih.gov Chromanol-type compounds act as antioxidants by reducing oxygen-centered radicals. researchgate.net Their efficiency is determined by the rate constants of the primary antioxidative reaction and subsequent reactions of the resulting antioxidant radicals. researchgate.net In vitro antioxidant activity has been evaluated using various assays. For example, a series of 4-hydroxycoumarin (B602359) derivatives were tested for their radical scavenging activity using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay, with several compounds showing potent activity. nih.gov Another study investigating 4-hydroxycoumarin derivatives found that some compounds expressed excellent scavenger activity in a luminol-dependent chemiluminescence assay. nih.gov The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals.
Given the inherent antioxidant properties of the chroman scaffold and the demonstrated anti-inflammatory effects of its derivatives, it is plausible that this compound also possesses such activities. Experimental verification through standard in vitro assays would be necessary to confirm this potential.
Table 4: In vitro Anti-inflammatory Activity of Selected Chroman Derivatives
| Compound | Assay | IC₅₀ | Reference |
|---|---|---|---|
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | NO inhibition in RAW 264.7 cells | Potent inhibition at 20 µM | nih.gov |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | Inhibition of TNF-α-induced ICAM-1 expression | Most potent in series | nih.gov |
Table 5: In vitro Antioxidant Activity of Selected Chroman and Coumarin Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin derivative 4c | DPPH radical scavenging (60 min) | 3.54 | nih.gov |
| 4-Hydroxycoumarin derivative 6b | DPPH radical scavenging (30 min) | < 3.90 | nih.gov |
| Methanolic extract of Sphagneticola calendulacea | DPPH radical scavenging | 46.80 | nih.gov |
| Methanolic extract of Sphagneticola calendulacea | ABTS radical scavenging | 35.56 | nih.gov |
Future Research Directions and Translational Perspectives for R 6,8 Dimethylchroman 4 Amine
The chroman-4-amine (B2768764) scaffold, particularly exemplified by (R)-6,8-Dimethylchroman-4-amine, represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The ongoing research and future directions are focused on leveraging this versatile core to develop novel therapeutics. This involves refining synthetic methodologies, expanding the accessible chemical space, integrating computational and experimental techniques, and exploring new biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
